2-Hydroxy-5-(2-hydroxymethylphenyl)nicotinic acid
Overview
Description
“2-Hydroxy-5-(2-hydroxymethylphenyl)nicotinic acid” is a derivative of nicotinic acid . It has been synthesized and characterized in various studies .
Synthesis Analysis
The compound was synthesized from o-phenylenediamine and 5-methoxysalicaldehyde . The synthesis process was characterized using FT-IR, 1H-NMR, 13C-NMR, and GC–MS techniques .Molecular Structure Analysis
The molecular structure of the compound was analyzed using density functional theory (DFT) at the B3LYP/6−31+ G (d, P) level of theory and in silico molecular docking simulation .Chemical Reactions Analysis
The synthesized compound was screened against some microbes to establish its potential antimicrobial activity . The Schiff base exhibited antimicrobial action against all the tested microbes except Candidas albicans isolate .Scientific Research Applications
- Researchers have investigated the antibacterial and antifungal potential of this compound. Studies using the macro broth dilution technique have determined its minimum inhibitory concentration against various pathogens .
Antibacterial and Antifungal Properties
These applications highlight the versatility of 2-Hydroxy-5-(2-hydroxymethylphenyl)nicotinic acid and its potential impact across diverse scientific disciplines. Further research will uncover additional uses and refine our understanding of its properties. If you need more information or have any other requests, feel free to ask! 😊
Mechanism of Action
Target of Action
The primary targets of 2-Hydroxy-5-(2-hydroxymethylphenyl)nicotinic acid are bacterial receptors . This compound has been synthesized and characterized for its potential antimicrobial activity .
Mode of Action
The compound interacts with its bacterial targets, exhibiting antimicrobial action against all tested microbes except Candidas albicans isolate . The interaction is likely due to the compound’s structure and properties, which allow it to bind to bacterial receptors and inhibit their function .
Biochemical Pathways
The compound’s antimicrobial action suggests that it may interfere with essential bacterial processes, such as cell wall synthesis or protein production .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and effectiveness as a drug .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth . This is evidenced by the observed zones of inhibition when the compound is applied to bacterial cultures .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, temperature can affect the compound’s antimicrobial activity, as bacterial cultures are typically incubated at 37 °C for 24 hours to observe the compound’s effects . Other factors, such as pH and presence of other substances, could also potentially influence the compound’s action.
properties
IUPAC Name |
5-[2-(hydroxymethyl)phenyl]-2-oxo-1H-pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c15-7-8-3-1-2-4-10(8)9-5-11(13(17)18)12(16)14-6-9/h1-6,15H,7H2,(H,14,16)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMTWFHNWNCWFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CNC(=O)C(=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80687095 | |
Record name | 5-[2-(Hydroxymethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80687095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-(2-hydroxymethylphenyl)nicotinic acid | |
CAS RN |
1261903-97-2 | |
Record name | 5-[2-(Hydroxymethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80687095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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